N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Overview
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to inhibit these enzymes, thereby reducing inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by binding to their active sites, inhibiting their activity . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.
Pharmacokinetics
The compound’s ability to inhibit cox-1 and cox-2 suggests that it may have good bioavailability
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain. In addition, the compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Biochemical Analysis
Biochemical Properties
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, molecular docking studies have demonstrated that this compound binds to the active sites of these enzymes, further elucidating its mechanism of action .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with other biomolecules, such as transcription factors and signaling proteins, thereby modulating gene expression and cell signaling pathways . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory properties and continues to modulate gene expression and cellular metabolism even after prolonged exposure . The specific temporal effects may vary depending on the experimental conditions and the cell types used in the studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing any adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as gastrointestinal disturbances and liver toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. It interacts with key metabolic enzymes, such as cyclooxygenase enzymes, and modulates their activity . This interaction affects the overall metabolic flux and the levels of various metabolites within cells . Additionally, the compound may influence other metabolic pathways, such as those involved in the synthesis and degradation of bioactive lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, thereby enhancing its therapeutic effects . Additionally, the compound’s distribution within cells may be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it may be targeted to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals . These localization patterns contribute to the compound’s overall biochemical and cellular effects.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-11-8-17(21-18(24)12-6-7-14-15(9-12)26-10-25-14)23(22-11)19-20-13-4-2-3-5-16(13)27-19/h2-9H,10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEEXEFXUZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.